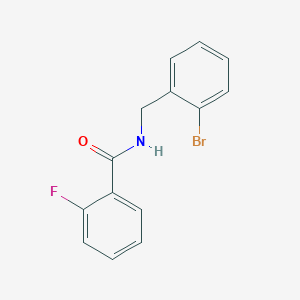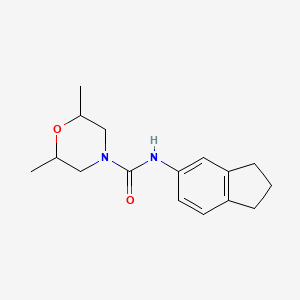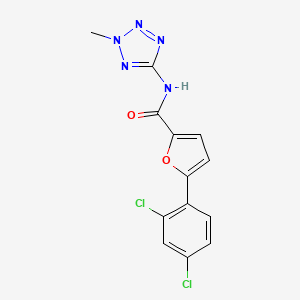![molecular formula C20H25N3O3S B4574362 (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B4574362.png)
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE
Overview
Description
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl piperazine intermediate, followed by its coupling with a pyridyl methanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and piperazine derivatives have shown efficacy.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could be effective in modulating biological pathways involved in inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and pyridyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE is unique due to its combination of sulfonyl, piperazine, and pyridyl groups. This combination provides a versatile framework for chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-16(2)17-6-8-19(9-7-17)27(25,26)23-13-11-22(12-14-23)20(24)18-5-4-10-21-15-18/h4-10,15-16H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVUFKJZUZLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-DIMETHYL-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4574297.png)
![2-(2-furyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4574300.png)

![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4574317.png)

![2-[(3-bromobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4574334.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4574356.png)
![4-[methyl-(4-nitrophenyl)sulfonylamino]-N-(1,2,4-triazol-4-yl)butanamide](/img/structure/B4574366.png)
![6-ETHYL-4-({4-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]PIPERAZIN-1-YL}METHYL)-2H-CHROMEN-2-ONE](/img/structure/B4574374.png)
![Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-(phenylcarbamoyl)thiophene-2-carboxylate](/img/structure/B4574377.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4574379.png)
![7-(furan-2-ylmethyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4574384.png)
![4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4574388.png)
